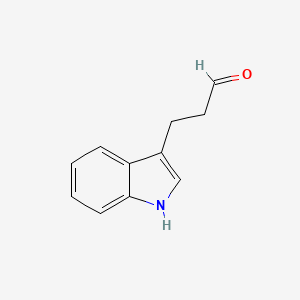

3-氟-4-苯基苯胺

描述

科学研究应用

光脱卤应用:在光脱卤过程中研究了3-氟-4-苯基苯胺衍生物。研究表明,SiMe3和SnMe3等取代基如何影响某些苯胺的光物理和初级脱卤,从而产生苯基阳离子和苯炔中间体。这对于设计毒性较小的氟化药物具有重要意义 (Protti, Dichiarante, Dondi, Fagnoni, & Albini, 2012)。

合成和表征:3-氟-4-苯基苯胺已合成并对其在各种应用中的潜力进行了表征。例如,研究描述了新型含氟喹啉-4-羧酸化合物的合成,该化合物作为淀粉分解剂对某些真菌表现出活性 (Makki, Bakhotmah, & Abdel-Rahman, 2012)。

材料科学和液晶:已经对横向二氟取代化合物(包括3-氟-4-苯基苯胺衍生物)进行了研究,以了解它们的中间相行为。这些研究对于材料科学应用非常重要,尤其是在液晶领域 (Ahmed & Saad, 2015)。

生物学和药物化学:研究探索了3-氟-4-羟脯氨酸(3-氟-4-苯基苯胺的衍生物)的构象分析和VHL E3泛素连接酶的立体选择性识别。这在靶向蛋白降解(药物发现和药物化学中的一个重要领域)中具有重要意义 (Testa, Lucas, Castro, Chan, Wright, Runcie, Gadd, Harrison, Ko, Fletcher, & Ciulli, 2018)。

核医学和影像学:氟苯丙氨酸衍生物(包括3-氟-4-苯基苯胺)已用于正电子发射断层扫描(PET)中探测突触前多巴胺能功能。这在神经系统疾病的诊断和监测中具有潜在的应用 (Melega, Perlmutter, Luxen, Nissenson, Grafton, Huang, Phelps, & Barrio, 1989)。

抗菌应用:一项研究重点合成3-氟-4-苯基苯胺的席夫碱、氮杂环丁酮和噻唑烷酮衍生物,并评估其抗菌活性。这突出了这些化合物在开发新型抗菌剂方面的潜力 (Mistry, Desai, & Desai, 2016)。

安全和危害

作用机制

Target of Action

3-Fluoro-4-phenylaniline is a fluorinated phenylalanine derivative . Fluorinated phenylalanines have been expanded to play an important role as potential enzyme inhibitors as well as therapeutic agents . Therefore, the primary targets of 3-Fluoro-4-phenylaniline are likely to be specific enzymes within the body.

Mode of Action

The mode of action of 3-Fluoro-4-phenylaniline involves its interaction with these target enzymes. The presence of the fluorine atom in the molecule can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This can lead to changes in the activity of the target enzymes, potentially inhibiting their function .

Biochemical Pathways

It is known that fluorinated phenylalanines can influence protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .

Pharmacokinetics

The introduction of fluorine into phenylalanine can modulate the bioavailability of the analogue , which suggests that 3-Fluoro-4-phenylaniline may have unique ADME properties compared to non-fluorinated phenylalanines.

Result of Action

Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors as well as therapeutic agents . Therefore, it can be inferred that 3-Fluoro-4-phenylaniline may have similar effects, potentially leading to changes in cellular function or viability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-4-phenylaniline. For example, the presence of other chemicals, pH levels, temperature, and other environmental conditions could potentially affect the stability and activity of 3-Fluoro-4-phenylaniline . .

属性

IUPAC Name |

3-fluoro-4-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHBPECPEWKVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

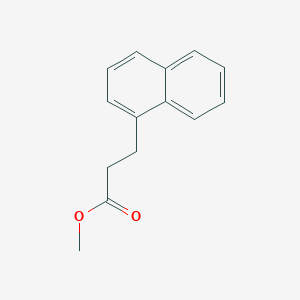

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol](/img/structure/B3262630.png)

![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/structure/B3262723.png)